

Comparative Analysis of Off-Target Kinase Activity: Deucravacitinib vs. NDI-034858

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Compound of Interest		
Compound Name:	KT-362	
Cat. No.:	B216556	Get Quote

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling pathways that are implicated in various autoimmune and inflammatory diseases.[1] While the therapeutic inhibition of TYK2 is a promising strategy, achieving selectivity over other highly homologous JAK family members is a significant challenge.[2] Off-target inhibition of JAK1, JAK2, or JAK3 can lead to undesirable side effects.[1][3] This guide compares the selectivity and off-target profiles of two distinct allosteric TYK2 inhibitors, Deucravacitinib and NDI-034858.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro potency and selectivity of Deucravacitinib and NDI-034858 against TYK2 and other JAK family kinases.



Target/Parameter	Deucravacitinib (BMS-986165)	NDI-034858	Reference
TYK2 IC50	-	8.4 nM	[4]
TYK2 JH2 Kd	-	0.0038 nM	[3][4]
Selectivity over JAK1	Minimal or no activity	High	[5]
Selectivity over JAK2	Minimal or no activity	High	[5]
Selectivity over JAK3	Minimal or no activity	High	[5]
Whole Blood IC50 (TYK2)	Plasma concentrations exceed IC50 for a significant portion of the dosing interval	-	[5]
Whole Blood IC50 (JAK1/3)	Cmax is >9- to 18-fold lower than IC50	-	[5]
Whole Blood IC50 (JAK2/2)	Cmax is >52- to >109- fold lower than IC50	-	[5]

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

The assessment of kinase inhibitor selectivity is a critical step in drug discovery to understand potential off-target effects.[6][7] A common approach involves screening the compound against a large panel of kinases.

- Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
- Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate
 by a specific kinase in the presence of varying concentrations of the inhibitor. The readout is
 often luminescence-based, detecting the amount of ATP remaining after the kinase reaction,
 or fluorescence-based, detecting the phosphorylated substrate.



Procedure:

- A panel of purified, active protein kinases is assembled.
- The test compound is serially diluted to create a range of concentrations.
- The kinase, its specific substrate, and ATP are incubated with each concentration of the test compound.
- The kinase reaction is allowed to proceed for a defined period.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
- The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
- Data Analysis: The IC50 values for the target kinase and the off-target kinases are compared
 to determine the selectivity profile. A higher IC50 value for an off-target kinase indicates
 greater selectivity.

Human Whole-Blood Assays

Cellular assays in a physiological context, such as whole blood, provide a more translational measure of inhibitor activity.

- Objective: To measure the functional inhibition of specific cytokine signaling pathways in human whole blood.
- Assay Principle: Whole blood is stimulated with a cytokine that signals through a specific JAK/TYK2 pathway (e.g., IFN-α for TYK2). The downstream signaling event, such as the production of a chemokine (e.g., CXCL10 or IP-10), is then measured.[8]

Procedure:

- Fresh human whole blood is collected from healthy volunteers.
- The blood is pre-incubated with various concentrations of the test compound.

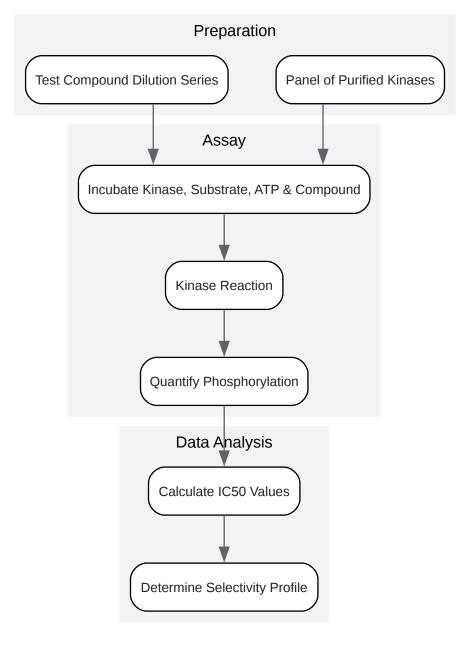


- A specific cytokine (e.g., IL-12, IFN-α) is added to stimulate the target pathway.
- The blood is incubated to allow for the cellular response.
- Plasma is separated, and the concentration of the downstream biomarker (e.g., pSTAT4,
 IP-10) is measured by ELISA or other immunoassay.
- The IC50 value is determined by plotting the inhibition of biomarker production against the compound concentration.

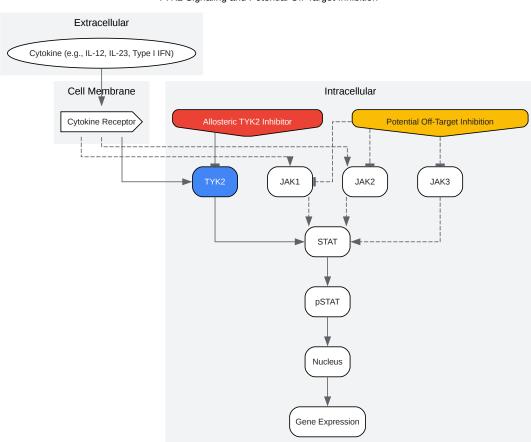
Visualizations



Experimental Workflow for Kinase Selectivity Profiling







TYK2 Signaling and Potential Off-Target Inhibition

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